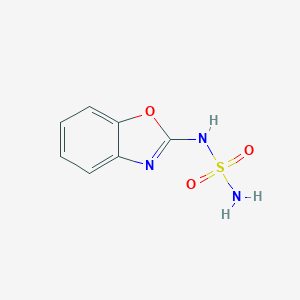
Sulfamide, 2-benzoxazolyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfamide, 2-benzoxazolyl-(9CI) is a chemical compound with the molecular formula C7H7N3O3S. It is a derivative of benzoxazole, a bicyclic compound that is widely used in various fields due to its versatile chemical properties. Benzoxazole derivatives, including Sulfamide, 2-benzoxazolyl-(9CI), are known for their applications in medicinal chemistry, pharmaceuticals, and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamide, 2-benzoxazolyl-(9CI) typically involves the reaction of 2-aminophenol with sulfonamide derivatives. One common method is the condensation reaction of 2-aminophenol with sulfonamide in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) at 50°C . This reaction yields the desired benzoxazole derivative under mild conditions.
Industrial Production Methods
Industrial production of Sulfamide, 2-benzoxazolyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Sulfamide, 2-benzoxazolyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Sulfamide, 2-benzoxazolyl-(9CI) can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
Sulfamide, 2-benzoxazolyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Sulfamide, 2-benzoxazolyl-(9CI) derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Sulfamide, 2-benzoxazolyl-(9CI) involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: The parent compound of Sulfamide, 2-benzoxazolyl-(9CI), known for its broad applications in chemistry and industry.
Sulfonamides: A class of compounds with similar sulfonamide groups, widely used as antibiotics and enzyme inhibitors.
Aminobenzoxazoles: Compounds with similar benzoxazole structures but different functional groups.
Uniqueness
Sulfamide, 2-benzoxazolyl-(9CI) is unique due to its combination of the benzoxazole and sulfonamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
136810-65-6 |
|---|---|
Fórmula molecular |
C7H7N3O3S |
Peso molecular |
213.22 g/mol |
Nombre IUPAC |
2-(sulfamoylamino)-1,3-benzoxazole |
InChI |
InChI=1S/C7H7N3O3S/c8-14(11,12)10-7-9-5-3-1-2-4-6(5)13-7/h1-4H,(H,9,10)(H2,8,11,12) |
Clave InChI |
HPGFHMSFCRLHBF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)NS(=O)(=O)N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)NS(=O)(=O)N |
Sinónimos |
Sulfamide, 2-benzoxazolyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















